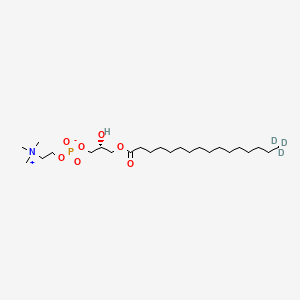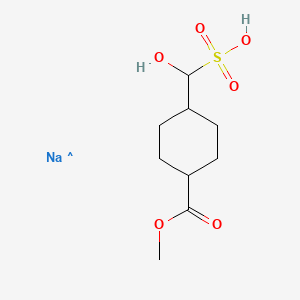
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid;sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxycarbonyl group, and a methanesulfonic acid group, all attached to a cyclohexyl ring. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often using a suitable cyclization agent.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through an esterification reaction, where a methoxycarbonyl chloride reacts with the cyclohexyl ring.
Addition of the Hydroxy Group: The hydroxy group is added via a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide.
Sulfonation: The methanesulfonic acid group is introduced through a sulfonation reaction, where methanesulfonyl chloride reacts with the hydroxylated cyclohexyl ring.
Formation of the Sodium Salt: Finally, the sodium salt is formed by neutralizing the sulfonic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to form an alcohol.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid group under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of sulfonamide or sulfonate esters.
科学研究应用
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用机制
The mechanism of action of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxycarbonyl and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt can be compared with similar compounds such as:
Methanesulfonic acid: Lacks the cyclohexyl and methoxycarbonyl groups, making it less versatile.
Cyclohexylmethanesulfonic acid: Does not have the methoxycarbonyl group, limiting its applications.
Hydroxycyclohexylmethanesulfonic acid: Lacks the methoxycarbonyl group, reducing its chemical reactivity.
The unique combination of functional groups in Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt enhances its solubility, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H16NaO6S |
|---|---|
分子量 |
275.28 g/mol |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14); |
InChI 键 |
RGSYKPUOUJCOEL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


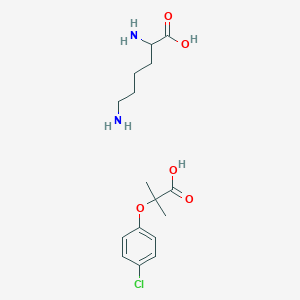
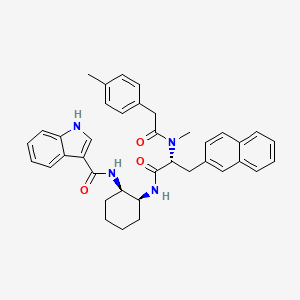
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)


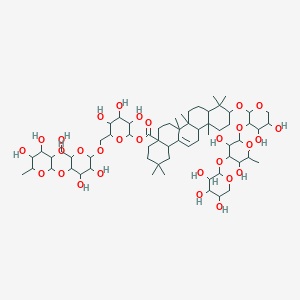

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

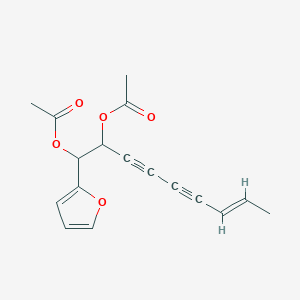

![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
